3-(4-Chloro-2-methylphenyl)thiolan-3-ol
Description
3-(4-Chloro-2-methylphenyl)thiolan-3-ol is a 5-membered heterocyclic compound featuring a thiolan (tetrahydrothiophene) backbone with a hydroxyl group at the 3-position and a substituted phenyl group at the same carbon. The phenyl substituent carries a chlorine atom at the para position and a methyl group at the ortho position (4-chloro-2-methylphenyl), contributing to its distinct electronic and steric properties .
Properties
IUPAC Name |
3-(4-chloro-2-methylphenyl)thiolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClOS/c1-8-6-9(12)2-3-10(8)11(13)4-5-14-7-11/h2-3,6,13H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRDAAVVDRKQQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2(CCSC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)C2(CCSC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of the compound “3-(4-Chloro-2-methylphenyl)thiolan-3-ol” involves specific synthetic routes and reaction conditions. The synthesis typically starts with the reaction of an epoxy resin with an aldehyde containing reactive hydrogen to obtain an aldehyde group-containing epoxy derivative. This intermediate is then reacted with a primary amine under controlled conditions to yield the final product .
Industrial Production Methods: In industrial settings, the production of “this compound” follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and precise control of temperature, pressure, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions: The compound “3-(4-Chloro-2-methylphenyl)thiolan-3-ol” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in the reactions involving “this compound” include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired transformation of the compound.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield aldehydes or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
The compound “3-(4-Chloro-2-methylphenyl)thiolan-3-ol” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, “this compound” is investigated for its potential therapeutic properties, including its ability to modulate specific biochemical pathways. In industry, the compound is utilized in the production of advanced materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of “3-(4-Chloro-2-methylphenyl)thiolan-3-ol” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects of the compound .
Comparison with Similar Compounds
Base Compound: Thiolan-3-ol (C₄H₈OS)
- Structure : Simple tetrahydrothiophene ring with a hydroxyl group.
- Properties: Lower molar mass (104.17 g/mol) and higher polarity compared to the target compound.
Target Compound: 3-(4-Chloro-2-methylphenyl)thiolan-3-ol
- Structure : Thiolan-3-ol core + 4-chloro-2-methylphenyl group.
- The chloro and methyl groups may stabilize the molecule via steric hindrance and electron-withdrawing effects .
Heterocyclic Compounds with Substituted Phenyl Groups
3-(3-Chloro-4-methylphenyl)-2-(4-fluorophenyl)thiazolidin-4-one
- Structure: Thiazolidinone ring (containing nitrogen and sulfur) with 3-chloro-4-methylphenyl and 4-fluorophenyl groups.
- Key Differences: The thiazolidinone ring introduces a ketone and amine, altering hydrogen-bonding capacity compared to the hydroxylated thiolan backbone. Substitutents at 3-chloro-4-methyl (vs. 4-chloro-2-methyl in the target) modify electronic distribution and steric interactions.
- Bioactivity : Demonstrates potent antibacterial activity, suggesting heterocyclic systems with halogenated aryl groups are promising for antimicrobial development .
3-(Substituted Methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles
- Structure : Triazole ring with methylthio, phenyl, and trimethoxyphenyl groups.
- Key Differences: The triazole ring (N-rich) contrasts with the sulfur-oxygen thiolan system, affecting polarity and metal-binding properties.
Compounds with Similar Aromatic Substituents
Chlordimeform (N'-(4-Chloro-2-methylphenyl)-N,N-dimethyl-methanimidamide)
- Structure : Methanimidamide derivative with the same 4-chloro-2-methylphenyl group.
- Key Differences :
- The absence of a heterocyclic ring reduces structural rigidity.
- The dimethylamine group increases basicity, contrasting with the neutral thiolan-3-ol.
- Toxicity: Banned as a carcinogen, highlighting that even shared substituents can confer hazardous properties depending on the molecular scaffold .
Data Tables
Table 1. Structural and Functional Comparison
*Estimated based on thiolan-3-ol (104.17) + C₇H₆Cl (133.62).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
